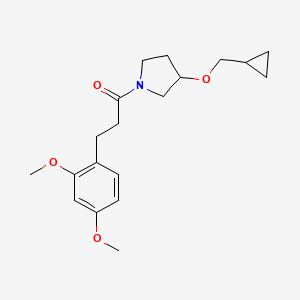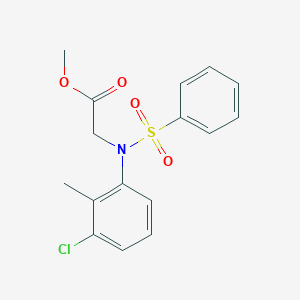
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MCPG, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of metabotropic glutamate receptors, which are involved in many physiological processes in the brain. MCPG has been studied for its potential therapeutic applications in various neurological disorders, such as epilepsy and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Osteoclastogenesis and Bone Loss Prevention
A study investigated the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate. PMSA demonstrated significant effects in inhibiting osteoclast differentiation, crucial for bone resorption processes associated with osteoporosis. The compound showed potential in preventing bone loss in osteoporotic conditions, particularly in a postmenopausal mouse model, suggesting its therapeutic utility in treating osteoporosis (Eunjin Cho et al., 2020).
Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This synthesis method provides a novel approach to incorporating guanidinium groups into stable phenyl rings, contributing to advancements in polymer electrolyte materials for various applications (D. Kim et al., 2011).
Environmental Analysis of Herbicides
A method for analyzing sulfonylurea herbicides, which may include compounds structurally similar to Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, was developed to address their thermal instability, enabling gas chromatography analysis. This advancement aids in the environmental monitoring and analysis of sulfonylurea herbicides, contributing to agricultural and environmental science (P. Klaffenbach et al., 1993).
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-14(17)9-6-10-15(12)18(11-16(19)22-2)23(20,21)13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAJHVWVHFJHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

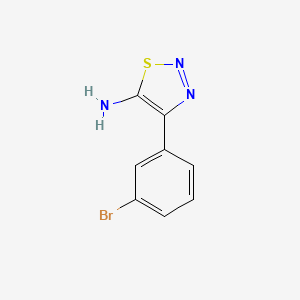

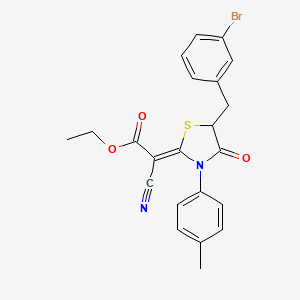
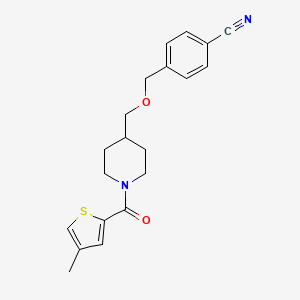
![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)



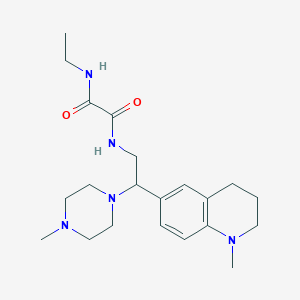
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)
